molecular formula C7H9BrO4 B2983130 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid CAS No. 2445786-23-0

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid

Cat. No.: B2983130
CAS No.: 2445786-23-0
M. Wt: 237.049
InChI Key: KLLNOZASJQRTNT-UHFFFAOYSA-N
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Description

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H9BrO4. It is a cyclopropane derivative, characterized by the presence of a bromine atom and an ethoxycarbonyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a brominating agent. The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivatives.

    Oxidation Reactions: Oxidative cleavage of the cyclopropane ring can yield carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of cyclopropane carboxylic acids.

    Oxidation: Formation of dicarboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ethoxycarbonyl group play crucial roles in its chemical behavior, facilitating various substitution and addition reactions. The compound’s interactions with molecular targets and pathways depend on the specific context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

  • 2-Chloro-2-ethoxycarbonylcyclopropane-1-carboxylic acid
  • 2-Iodo-2-ethoxycarbonylcyclopropane-1-carboxylic acid
  • 2-Fluoro-2-ethoxycarbonylcyclopropane-1-carboxylic acid

Comparison: Compared to its halogenated analogs, 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, offering a good compromise between stability and reactivity.

Properties

IUPAC Name

2-bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLNOZASJQRTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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